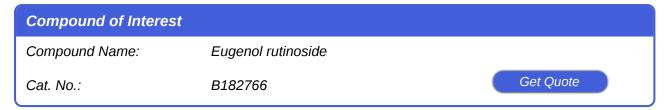


Spectroscopic Profile of Eugenol Rutinoside: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **eugenol rutinoside**, a phenylpropanoid diglycoside. The information presented herein is crucial for the identification, characterization, and quality control of this natural compound in research and drug development settings. This document details its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles, along with the experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **eugenol rutinoside**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Eugenol Rutinoside** (500 MHz, CD₃OD)



Position	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
Eugenol Moiety			
2	6.91	d	1.8
5	6.74	d	8.1
6	6.84	dd	8.1, 1.8
7	3.39	d	6.7
8	5.99	m	
9	5.09, 5.06	m	_
ОСН₃	3.86	S	_
Glucosyl Moiety (Inner)			
1'	4.96	d	7.5
2'	3.51	m	
3'	3.46	m	_
4'	3.41	m	_
5'	3.49	m	_
6'a	4.09	dd	11.8, 2.0
6'b	3.73	dd	11.8, 5.7
Glucosyl Moiety (Outer)			
1"	4.51	d	7.8
2"	3.29	m	
3"	3.38	m	_
4"	3.24	m	_
			_



5"	3.22	m	-
6"a	3.86	dd	11.7, 2.2
6"b	3.68	dd	11.7, 5.8

Table 2: ¹3C NMR Spectroscopic Data for Eugenol Rutinoside (125 MHz, CD₃OD)



Position	Chemical Shift (δ) in ppm
Eugenol Moiety	
1	149.6
2	113.8
3	146.9
4	136.6
5	122.0
6	117.2
7	40.8
8	139.3
9	116.3
OCH ₃	56.5
Glucosyl Moiety (Inner)	
1'	103.4
2'	75.0
3'	77.9
4'	71.6
5'	76.2
6'	69.9
Glucosyl Moiety (Outer)	
1"	104.9
2"	74.9
3"	77.8
4"	71.4



5"	77.7
6"	62.5

Mass Spectrometry (MS)

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data

lon	Calculated m/z	Found m/z
[M+Na]+	511.1735	511.1731

Infrared (IR) Spectroscopy

Specific IR spectroscopic data for **eugenol rutinoside** is not readily available in the cited literature. However, the IR spectrum would be dominated by features of both the eugenol and the rutinoside moieties. The spectrum of the parent eugenol shows characteristic absorptions that would also be present in the glycoside, albeit with additional, strong absorptions from the sugar units.

Table 4: Characteristic IR Absorptions of Eugenol (as a reference)

Wavenumber (cm ⁻¹)	Functional Group
~3500	O-H stretch (phenolic)
~3075	=C-H stretch (aromatic and vinyl)
~2975, 2840	C-H stretch (aliphatic)
~1638	C=C stretch (alkene)
~1604, 1514	C=C stretch (aromatic)
~1268, 1034	C-O stretch
~913	=C-H bend (out-of-plane)



The IR spectrum of **eugenol rutinoside** is expected to show a broad and intense O-H stretching band around 3400 cm⁻¹ due to the multiple hydroxyl groups of the sugar moieties. The C-O stretching region between 1000 and 1200 cm⁻¹ would also be significantly more complex compared to eugenol.

Experimental Protocols

The data presented in this guide were obtained following the methodologies outlined below.

Isolation of Eugenol Rutinoside

Eugenol rutinoside was isolated from the buds of Syzygium aromaticum (clove). The dried buds were powdered and extracted with 80% aqueous methanol at room temperature. The resulting extract was concentrated under reduced pressure. The concentrated extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, containing the polar glycosides, was subjected to column chromatography on a macroporous adsorbent resin, eluting with a gradient of ethanol in water. Fractions containing the target compound were further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **eugenol rutinoside**.

NMR Spectroscopy

NMR spectra were recorded on a Bruker AVANCE-500 spectrometer. ¹H and ¹³C NMR spectra were acquired at 500 MHz and 125 MHz, respectively. The sample was dissolved in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.

Mass Spectrometry

High-resolution mass spectra were obtained using an Agilent 6520 Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis was performed in positive ion mode.

Infrared Spectroscopy

A general protocol for obtaining an IR spectrum of a solid sample using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is as



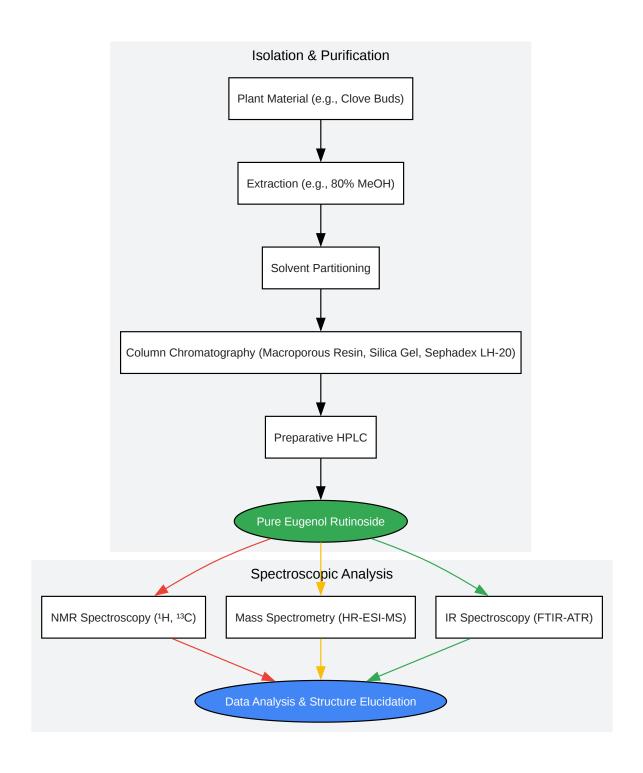
follows:

- · Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid sample onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum.
- The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like **eugenol rutinoside**.





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